4-Amino-3-hydroxy-n,n-dimethylpicolinamide
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Overview
Description
4-Amino-3-hydroxy-n,n-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It is also known by its systematic name, 2-Pyridinecarboxamide, 4-amino-3-hydroxy-n,n-dimethyl-. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylated picolinamide structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxy-pyridine and n,n-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
4-Amino-3-hydroxy-n,n-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-hydroxy-n,n-dimethylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Amino-3-hydroxy-n,n-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Amino-3-hydroxy-pyridine: Lacks the dimethylated picolinamide structure, making it less versatile in certain reactions.
n,n-Dimethylpicolinamide: Lacks the amino and hydroxyl groups, reducing its potential for hydrogen bonding and biological activity.
4-Amino-3-hydroxy-n,n-dimethyl-2-pyridinecarboxamide: A closely related compound with similar properties but different reactivity due to structural variations.
Properties
CAS No. |
1255917-92-0 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8(13)6-7(12)5(9)3-4-10-6/h3-4,12H,1-2H3,(H2,9,10) |
InChI Key |
MZCVATZFAJAPPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1O)N |
Origin of Product |
United States |
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